molecular formula C4H5F5O B15324142 (2S)-3,3,4,4,4-pentafluorobutan-2-ol

(2S)-3,3,4,4,4-pentafluorobutan-2-ol

Cat. No.: B15324142
M. Wt: 164.07 g/mol
InChI Key: BUGIAHXXBFVPGW-REOHCLBHSA-N
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Description

(2S)-3,3,4,4,4-pentafluorobutan-2-ol is an organic compound characterized by the presence of five fluorine atoms attached to a butanol backbone. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3,3,4,4,4-pentafluorobutan-2-ol typically involves the fluorination of butanol derivatives. One common method is the direct fluorination of 2-butanol using elemental fluorine or fluorinating agents under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas safely. The process often includes purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-3,3,4,4,4-pentafluorobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(2S)-3,3,4,4,4-pentafluorobutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems due to the presence of fluorine atoms.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-3,3,4,4,4-pentafluorobutan-2-ol involves interactions with molecular targets influenced by the electronegativity of the fluorine atoms. These interactions can affect various pathways, including enzyme activity and receptor binding, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3,3,4,4,4-pentafluorobutan-1-ol: Similar structure but with the hydroxyl group at a different position.

    (2S)-3,3,4,4,4-tetrafluorobutan-2-ol: Contains one less fluorine atom.

    (2S)-3,3,4,4,4-pentafluoropentan-2-ol: Has an additional carbon in the backbone.

Uniqueness

(2S)-3,3,4,4,4-pentafluorobutan-2-ol is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This makes it valuable for applications requiring high electronegativity and stability.

Properties

Molecular Formula

C4H5F5O

Molecular Weight

164.07 g/mol

IUPAC Name

(2S)-3,3,4,4,4-pentafluorobutan-2-ol

InChI

InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3/t2-/m0/s1

InChI Key

BUGIAHXXBFVPGW-REOHCLBHSA-N

Isomeric SMILES

C[C@@H](C(C(F)(F)F)(F)F)O

Canonical SMILES

CC(C(C(F)(F)F)(F)F)O

Origin of Product

United States

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